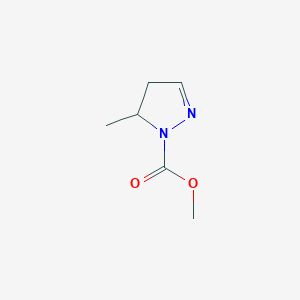
tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a chlorobenzoyl group, and a phenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis may include tert-butyl chloroformate, 4-chlorobenzoyl chloride, and various amines and acids.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound could be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate might include other pyrrolidine derivatives, chlorobenzoyl compounds, and phenylpropanoyl analogs.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group, the (S)-configuration, and the chlorobenzoyl moiety contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C26H30ClN3O6 |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[(4-chlorobenzoyl)oxyamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C26H30ClN3O6/c1-26(2,3)35-25(34)30-15-7-10-21(30)23(32)28-20(16-17-8-5-4-6-9-17)22(31)29-36-24(33)18-11-13-19(27)14-12-18/h4-6,8-9,11-14,20-21H,7,10,15-16H2,1-3H3,(H,28,32)(H,29,31)/t20-,21-/m0/s1 |
InChI Key |
HKLALNVMHOWQNZ-SFTDATJTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NOC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NOC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



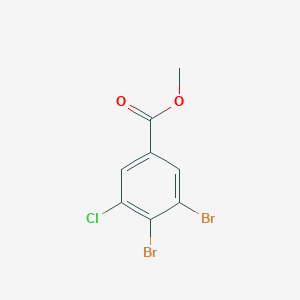
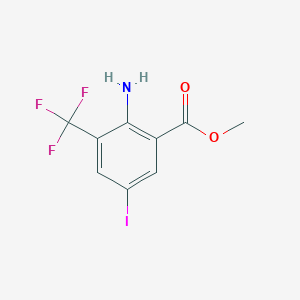
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
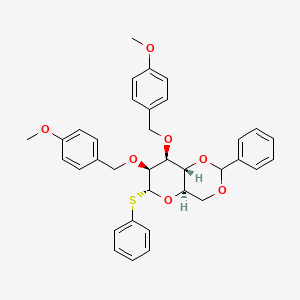
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
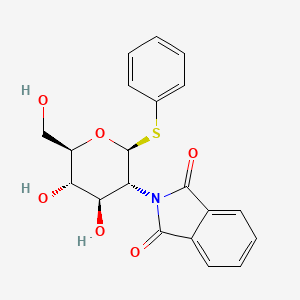
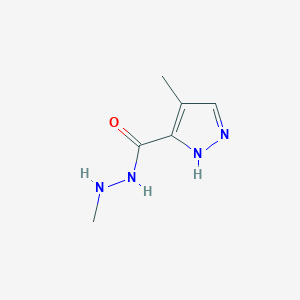
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
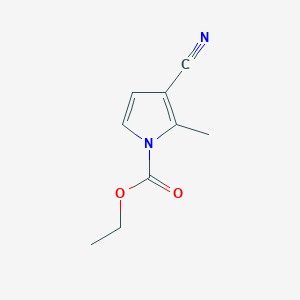
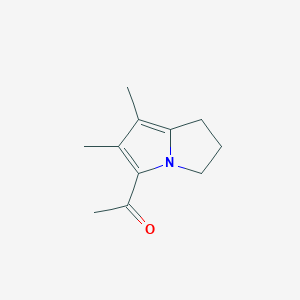
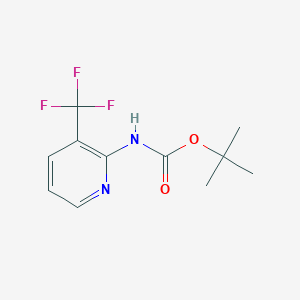
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
